4-[(morpholin-4-yl)(pyridin-3-yl)methyl]morpholine
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Description
“4-[(morpholin-4-yl)(pyridin-3-yl)methyl]morpholine” is a compound that contains two morpholine rings and a pyridine ring . The morpholine rings are heterocyclic organic compounds, consisting of a six-membered ring with four carbon atoms and one oxygen atom and one nitrogen atom . The pyridine ring is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of compounds similar to “4-[(morpholin-4-yl)(pyridin-3-yl)methyl]morpholine” has been reported in the literature . For instance, a simple method to synthesize novel 4-cyano-1-morpholin-4-yl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-thione by the reaction of 3-amino-1-thioxo-1,5,6,7-tetrahydrocyclopenta[c]thiopyran-4-carbonitrile with morpholine through Dimroth rearrangement has been described .Molecular Structure Analysis
The molecular structure of “4-[(morpholin-4-yl)(pyridin-3-yl)methyl]morpholine” can be deduced from its IUPAC name and the known structures of morpholine and pyridine . The compound has a molecular weight of 178.23 .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(morpholin-4-yl)(pyridin-3-yl)methyl]morpholine” have not been found, reactions of similar compounds have been reported . For example, the reaction of active methylene compounds containing both amidine and thioamide groups with arylsulfonyl azides has been studied .Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown Given the complexity of the molecule, it is likely that it could interact with multiple pathways, leading to downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets.
properties
IUPAC Name |
4-[morpholin-4-yl(pyridin-3-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-13(12-15-3-1)14(16-4-8-18-9-5-16)17-6-10-19-11-7-17/h1-3,12,14H,4-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMVEDFXVDERHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CN=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354315 |
Source
|
Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |
CAS RN |
122713-47-7 |
Source
|
Record name | Morpholine, 4,4'-(3-pyridinylmethylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20354315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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